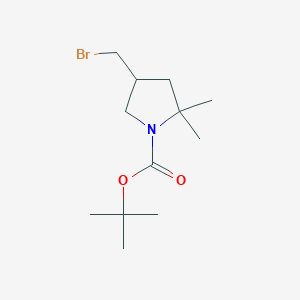

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H22BrNO2. This compound is characterized by a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 2,2-dimethylpyrrolidine-1-carboxylate.

Bromination: The bromomethyl group is introduced via bromination. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat.

Esterification: The tert-butyl ester group is introduced through esterification. This involves reacting the carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure consistent quality and yield.

Automated Systems: For precise control of reaction conditions.

Purification: Using techniques like recrystallization or chromatography to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution: Depending on the nucleophile, products like azides, thiols, or ethers.

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: Alcohols or amines.

Hydrolysis: The corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Chemistry

Building Block: Used as an intermediate in the synthesis of more complex molecules.

Protecting Group: The tert-butyl ester can serve as a protecting group for carboxylic acids during multi-step synthesis.

Biology

Bioconjugation: The bromomethyl group can be used to attach the compound to biomolecules like proteins or nucleic acids.

Medicine

Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry

Material Science: Utilized in the development of polymers and advanced materials due to its reactive functional groups.

Mecanismo De Acción

The mechanism by which tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the introduction of various nucleophiles. The tert-butyl ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Tert-butyl 4-(chloromethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Similar but with a chloromethyl group instead of a bromomethyl group.

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Similar but with a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The bromomethyl group is a versatile leaving group, while the tert-butyl ester offers protection for the carboxylic acid, making it a valuable intermediate in organic synthesis.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Actividad Biológica

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate (CAS Number: 869527-80-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological properties, including pharmacological effects, toxicity, and potential therapeutic applications.

- Molecular Formula : C12H22BrN O2

- Molecular Weight : 271.15 g/mol

- Structural Features : The compound contains a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes. It has been shown to act as a substrate or inhibitor for specific cytochrome P450 enzymes, which are crucial for drug metabolism.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, effective against certain bacterial strains.

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, possibly through modulation of neurotransmitter systems.

Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound induced apoptosis in human leukemia cells. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Leukemia Cells | 15 | Caspase activation, mitochondrial disruption |

| Breast Cancer Cells | 20 | Induction of apoptosis |

Antimicrobial Studies

In another investigation focusing on antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Toxicity Profile

The safety profile of this compound has been assessed in various toxicological studies. Acute toxicity tests indicate that it has a moderate toxicity level with an LD50 value greater than 2000 mg/kg in rodent models. Long-term exposure studies are necessary to fully understand its chronic toxicity.

Propiedades

IUPAC Name |

tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-8-9(7-13)6-12(14,4)5/h9H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGSOBPJRQGCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)CBr)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.